2,4-Diamino-6-(dimethylamino)pyrimidine-5-carbonitrile
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Overview
Description
2,4-Diamino-6-(dimethylamino)pyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-(dimethylamino)pyrimidine-5-carbonitrile typically involves multiple steps. One common method starts with the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The resulting 2,4-diamino-6-chloropyrimidine is then subjected to nucleophilic substitution reactions to introduce the dimethylamino and cyano groups .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. For example, the use of alcohols to quench phosphorus oxychloride during the chlorination step can improve safety and efficiency. Additionally, the use of organic solvents for product isolation and purification is common .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-(dimethylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction is commonly used to introduce different substituents onto the pyrimidine ring.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Condensation Reactions: These reactions can form more complex structures by linking the pyrimidine ring with other aromatic systems.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride for chlorination, ammonia for neutralization, and various organic solvents for extraction and purification. Reaction conditions often involve elevated temperatures and controlled pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidines, while oxidation reactions can produce different oxidized derivatives .
Scientific Research Applications
2,4-Diamino-6-(dimethylamino)pyrimidine-5-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-tubercular agent due to its ability to inhibit dihydrofolate reductase in Mycobacterium tuberculosis.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: The compound’s ability to modulate various biological pathways makes it a valuable tool for studying cellular processes and disease mechanisms.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-(dimethylamino)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, in the context of anti-tubercular activity, the compound inhibits dihydrofolate reductase, an enzyme critical for the synthesis of nucleotides in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell’s ability to replicate and survive .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-chloropyrimidine: This compound is structurally similar and also exhibits significant biological activity, including antiviral properties.
2,4-Diamino-6-hydroxypyrimidine: Known for its ability to inhibit nitric oxide production, this compound is used in various pharmacological studies.
Uniqueness
2,4-Diamino-6-(dimethylamino)pyrimidine-5-carbonitrile stands out due to its unique combination of substituents, which confer specific electronic and steric properties. These properties enhance its reactivity and make it suitable for a broader range of applications compared to its analogs .
Properties
IUPAC Name |
2,4-diamino-6-(dimethylamino)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6/c1-13(2)6-4(3-8)5(9)11-7(10)12-6/h1-2H3,(H4,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPPIYLAPHYHOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1C#N)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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